

# Synthesis and characterization of "1-Pyrazin-2-yl-1,4-diazepane"

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## Compound of Interest

Compound Name: 1-Pyrazin-2-yl-1,4-diazepane

Cat. No.: B1333839

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## Application Notes for 1-Pyrazin-2-yl-1,4-diazepane

Compound: **1-Pyrazin-2-yl-1,4-diazepane** Molecular Formula: C<sub>9</sub>H<sub>14</sub>N<sub>4</sub> Molecular Weight: 178.24 g/mol

## Introduction

**1-Pyrazin-2-yl-1,4-diazepane** is a novel heterocyclic compound that incorporates both a pyrazine and a 1,4-diazepane moiety. The pyrazine ring is a common feature in many biologically active molecules and approved pharmaceuticals, known for its role in hydrogen bonding and as a bioisosteric replacement for other aromatic systems. The 1,4-diazepane scaffold is a "privileged" structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).<sup>[1]</sup> The combination of these two pharmacophores suggests that **1-Pyrazin-2-yl-1,4-diazepane** holds significant potential as a versatile scaffold for the development of new therapeutic agents.

## Potential Applications

- Central Nervous System (CNS) Drug Discovery: The 1,4-diazepane core is structurally related to benzodiazepines, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties.<sup>[2]</sup> Derivatives of this scaffold could be explored for their activity on GABA-A receptors or other CNS targets. The pyrazine moiety can be functionalized to modulate properties such as receptor affinity, selectivity, and pharmacokinetic profiles.

- Enzyme Inhibition: Pyrazine-containing compounds have been identified as inhibitors of various enzymes, including kinases and NADPH oxidases.<sup>[3]</sup> The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key residues in enzyme active sites. **1-Pyrazin-2-yl-1,4-diazepane** can serve as a starting point for the design of potent and selective enzyme inhibitors for therapeutic areas such as oncology and inflammatory diseases.
- Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol, this compound is an ideal candidate for FBDD screening libraries. It provides a three-dimensional scaffold that can be elaborated upon to develop higher affinity ligands for various biological targets.
- Sigma Receptor Ligands: Diazepane-containing derivatives have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological disorders.<sup>[4]</sup> The unique electronic and steric properties of the pyrazinyl group may lead to novel ligands with high affinity and selectivity for sigma receptor subtypes.

## Experimental Protocols

### Synthesis of 1-Pyrazin-2-yl-1,4-diazepane

The synthesis is proposed as a two-step process involving the mono-Boc protection of 1,4-diazepane followed by a palladium-catalyzed Buchwald-Hartwig amination and subsequent deprotection.

#### Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate (2)

This protocol outlines the selective protection of one nitrogen atom of the symmetric 1,4-diazepane (1) to ensure mono-arylation in the subsequent step.

- Materials:

- 1,4-Diazepane (1)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - Dissolve 1,4-diazepane (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
  - Add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise to the stirred solution over 30 minutes.
  - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, quench the reaction with saturated aqueous  $\text{NaHCO}_3$ .
  - Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
  - Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , and filter.
  - Concentrate the filtrate under reduced pressure to yield the crude product.
  - Purify the crude product by flash column chromatography (Silica gel, gradient elution with 5-10% methanol in DCM) to afford tert-butyl 1,4-diazepane-1-carboxylate (2) as a colorless oil.

### Step 2: Synthesis of **1-Pyrazin-2-yl-1,4-diazepane (4)**

This step involves the Buchwald-Hartwig C-N coupling of the protected diazepane with 2-chloropyrazine, followed by acid-mediated deprotection of the Boc group.[\[2\]](#)

- Materials:
  - tert-butyl 1,4-diazepane-1-carboxylate (2)

- 2-Chloropyrazine (3)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Toluene, anhydrous
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Diethyl ether

- Procedure (Coupling):
  - To an oven-dried Schlenk tube, add tert-butyl 1,4-diazepane-1-carboxylate (2) (1.2 eq), 2-chloropyrazine (3) (1.0 eq),  $\text{Pd}(\text{OAc})_2$  (0.05 eq), SPhos (0.10 eq), and  $\text{Cs}_2\text{CO}_3$  (2.0 eq).
  - Evacuate and backfill the tube with argon or nitrogen gas (repeat 3 times).
  - Add anhydrous toluene (0.1 M) via syringe.
  - Heat the reaction mixture to 100 °C and stir for 18-24 hours.
  - Monitor the reaction by TLC or LC-MS.
  - After completion, cool the mixture to room temperature and dilute with ethyl acetate.
  - Filter the mixture through a pad of Celite®, washing with ethyl acetate.
  - Concentrate the filtrate under reduced pressure. The crude intermediate, tert-butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate, can be used directly in the next step or purified by column chromatography.

- Procedure (Deprotection):
  - Dissolve the crude intermediate in DCM (0.2 M).
  - Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
  - Allow the solution to warm to room temperature and stir for 2-4 hours.
  - Monitor the deprotection by TLC.
  - Once complete, concentrate the reaction mixture under reduced pressure.
  - Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO<sub>3</sub>.
  - Extract the aqueous layer with DCM (3 x 20 mL).
  - Combine the organic layers, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate.
  - Purify the crude product by flash column chromatography (Silica gel, gradient elution with 10-15% methanol in DCM with 1% triethylamine) to yield **1-Pyrazin-2-yl-1,4-diazepane (4)**.

## Data Presentation

### Characterization Data for **1-Pyrazin-2-yl-1,4-diazepane (4)**

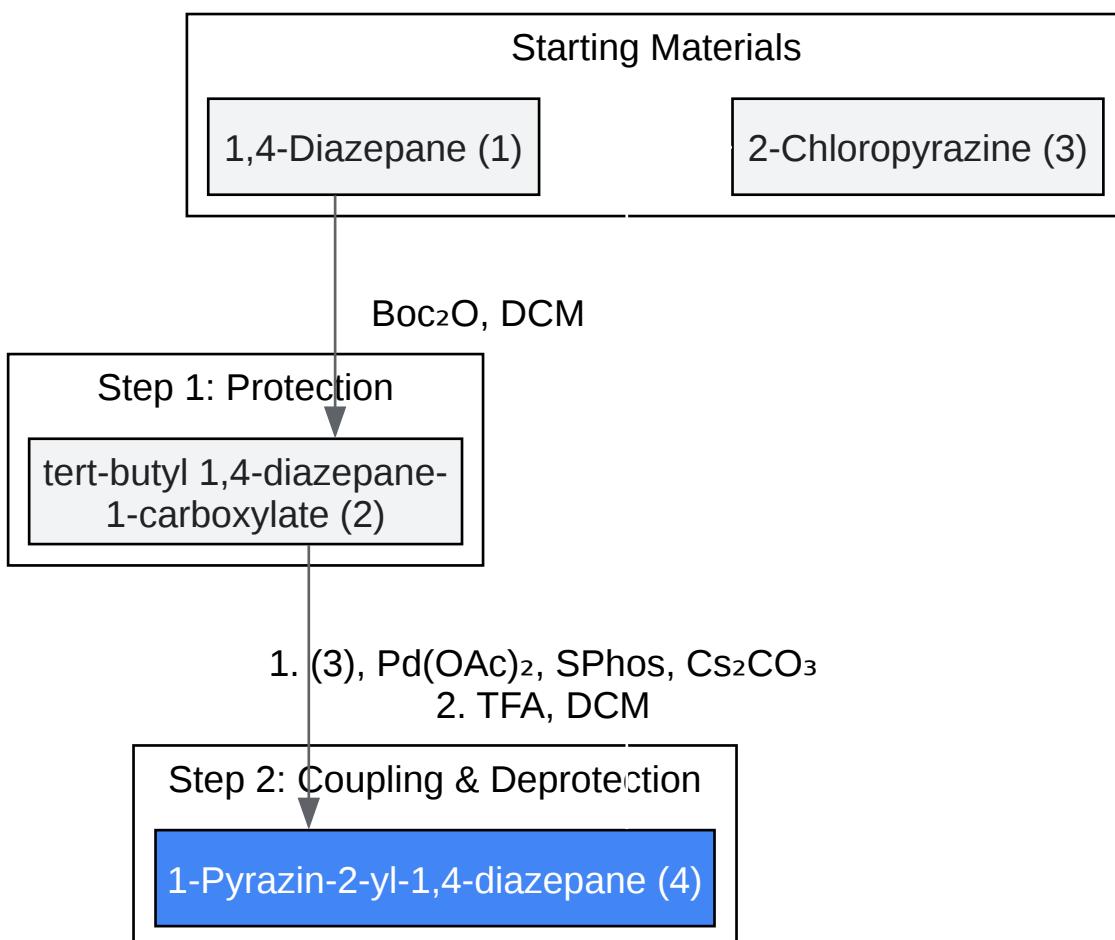
Parameter	Result
Physical State	Pale yellow oil
Yield	65% (over two steps)
LC-MS (ESI)	
t <sub>r</sub> (min)	1.85
m/z [M+H] <sup>+</sup>	Found: 179.1295, Calc: 179.1297
Elemental Analysis	
%C	Calc: 60.65, Found: 60.58
%H	Calc: 7.92, Found: 7.85
%N	Calc: 31.43, Found: 31.33

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data (in CDCl<sub>3</sub>, 400 MHz)

<sup>1</sup> H NMR	$\delta$ (ppm)	Multiplicity	J (Hz)	Integration	Assignment
8.10	d	1.5	1H		Pyrazine-H
7.95	dd	2.5, 1.5	1H		Pyrazine-H
7.80	d	2.5	1H		Pyrazine-H
3.75	t	6.0	2H		N-CH <sub>2</sub>
3.60	t	5.8	2H		N-CH <sub>2</sub>
3.05	t	6.0	2H		N-CH <sub>2</sub>
2.90	t	5.8	2H		N-CH <sub>2</sub>
2.00	p	5.9	2H		C-CH <sub>2</sub> -C
1.85	s (br)	-	1H		NH

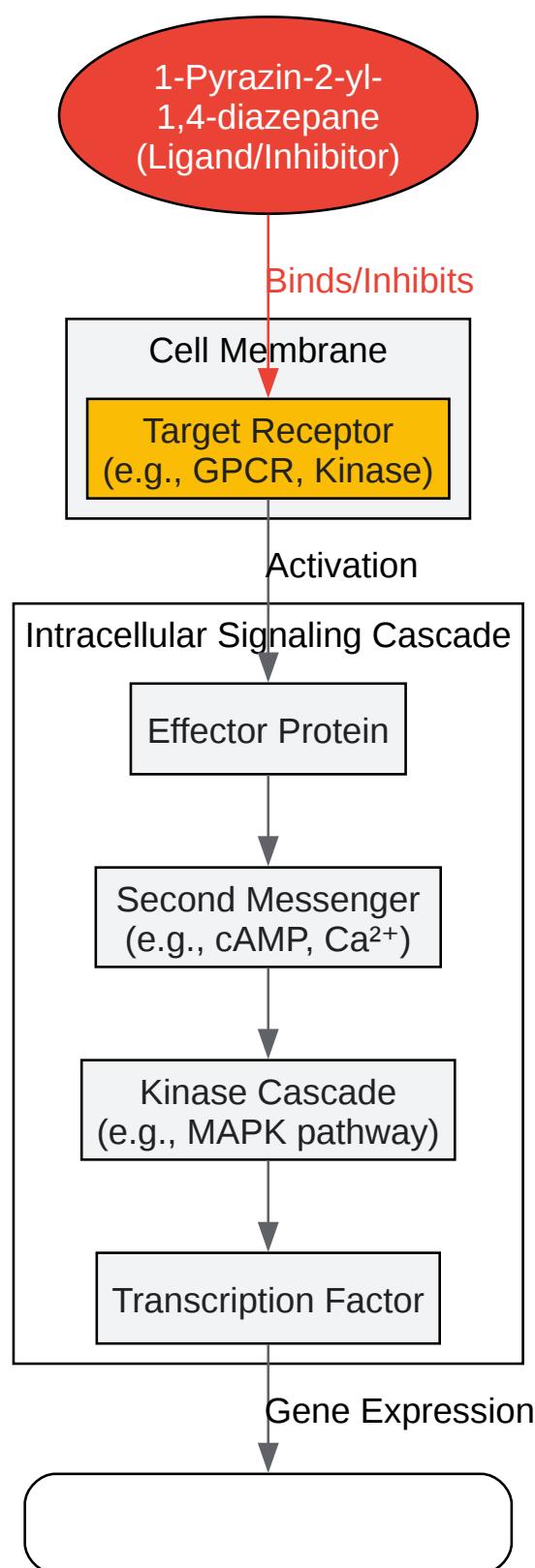
<sup>13</sup> C NMR	$\delta$ (ppm)	Assignment
158.5		Pyrazine C (C-N)
142.0		Pyrazine CH
135.5		Pyrazine CH
132.8		Pyrazine CH
52.5		Diazepane CH <sub>2</sub>
50.1		Diazepane CH <sub>2</sub>
48.3		Diazepane CH <sub>2</sub>
46.0		Diazepane CH <sub>2</sub>
27.5		Diazepane CH <sub>2</sub>

## Visualizations



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Caption: Synthetic scheme for **1-Pyrazin-2-yl-1,4-diazepane**.

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- 3. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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